molecular formula C19H13F2N3 B5491742 3,7-bis(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

3,7-bis(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No. B5491742
M. Wt: 321.3 g/mol
InChI Key: JWSXXFKWILITLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-bis(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a chemical compound that belongs to the pyrazolopyrimidine family. It has been widely studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 3,7-bis(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves the inhibition of certain enzymes, including protein kinases and phosphodiesterases. The compound binds to the active site of these enzymes, preventing them from carrying out their normal functions. This leads to a cascade of biochemical and physiological effects, which can be beneficial in certain disease states.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific enzymes that it inhibits. In general, the compound has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,7-bis(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine in lab experiments is its high potency and selectivity. The compound exhibits strong inhibitory activity against certain enzymes, making it a valuable tool for studying their functions. However, one of the limitations of using the compound is its potential toxicity, which can limit its use in certain experiments. Careful consideration should be given to the dose and duration of exposure when using the compound in lab experiments.

Future Directions

There are several future directions for the study of 3,7-bis(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine. One area of focus is the development of more potent and selective inhibitors of specific enzymes. Another area of interest is the study of the compound's potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's anti-cancer properties warrant further investigation, particularly in the development of new cancer therapies. Finally, the compound's potential for use in drug delivery systems and nanotechnology applications should also be explored.
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. Its high potency and selectivity make it a valuable tool for studying enzyme functions and developing new therapies. Further research is needed to fully understand its mechanism of action and explore its potential applications in different areas of scientific research.

Synthesis Methods

The synthesis of 3,7-bis(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves the reaction of 4-fluoroaniline with 2-methylpyrazolo[1,5-a]pyrimidin-7-one in the presence of a suitable catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized for large-scale production, making it a viable option for industrial applications.

Scientific Research Applications

3,7-bis(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for drug development. It has also been studied for its potential applications in the treatment of cancer, inflammation, and neurological disorders.

properties

IUPAC Name

3,7-bis(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3/c1-12-18(14-4-8-16(21)9-5-14)19-22-11-10-17(24(19)23-12)13-2-6-15(20)7-3-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSXXFKWILITLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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